An In-depth Technical Guide to the Chemical Structure and Synthesis of Dolasetron-d5
An In-depth Technical Guide to the Chemical Structure and Synthesis of Dolasetron-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Dolasetron-d5, a deuterated analog of the serotonin 5-HT3 receptor antagonist Dolasetron. This document is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry who require detailed information on this stable isotope-labeled compound.
Chemical Structure
Dolasetron-d5 is a deuterated form of Dolasetron where five hydrogen atoms on the indole ring have been replaced by deuterium atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, such as those employing mass spectrometry.
Dolasetron is chemically known as (2α,6α,8α,9aβ)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate. Its chemical formula is C₁₉H₂₀N₂O₃ with a molecular weight of 324.38 g/mol .
Dolasetron-d5 has the same core structure as Dolasetron, with the key difference being the substitution of five hydrogen atoms with deuterium on the benzene ring of the indole moiety. The molecular formula for Dolasetron-d5 is C₁₉H₁₅D₅N₂O₃, and its molecular weight is approximately 329.41 g/mol .
Below is a DOT language script to generate the chemical structures of both Dolasetron and Dolasetron-d5.
Physicochemical and Spectroscopic Data
Quantitative data for Dolasetron-d5 is essential for its characterization and use as an internal standard. The following table summarizes key physicochemical and mass spectrometry data.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅D₅N₂O₃ | MedChemExpress |
| Molecular Weight | 329.41 | MedChemExpress |
| Exact Mass | 329.1789 | MedChemExpress |
| Isotopic Purity | ≥98% | Supplier CoA |
| Chemical Purity | ≥98% | Supplier CoA |
| [M+H]⁺ (m/z) | 330.1852 | Predicted |
Synthesis of Dolasetron and Dolasetron-d5
The synthesis of Dolasetron-d5 is analogous to the synthesis of Dolasetron, with the primary modification being the use of a deuterated starting material for the indole moiety. The overall synthetic strategy involves the esterification of a bicyclic alcohol intermediate with the appropriately substituted indole-3-carboxylic acid.
Synthesis of the Bicyclic Alcohol Intermediate
A key intermediate in the synthesis of Dolasetron is the bicyclic alcohol, endo-octahydro-8-hydroxy-2,6-methano-2H-quinolizin-3-one. A common synthetic route to this intermediate is outlined in US Patent US7858821B2. The general workflow is depicted below.
Experimental Protocol (Summarized from Patent Literature):
The synthesis of the bicyclic alcohol intermediate is a multi-step process that is detailed in patent literature such as US7858821B2. A representative step involves the reduction of the corresponding bicyclic ketone.
Reduction of the Bicyclic Ketone:
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The bicyclic ketone hydrochloride monohydrate is dissolved in methanol and neutralized with sodium carbonate at 0°C.
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Sodium borohydride (NaBH₄) is added portion-wise, and the reaction mixture is stirred for 1 hour.
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The excess hydride is quenched with acetone, and the mixture is neutralized with hydrochloric acid.
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The solvent is evaporated, and the residue is partitioned between isopropyl acetate and water.
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After aqueous workup, the endo-alcohol is obtained as a colorless oil.
Synthesis of Indole-d5-3-carboxylic acid
The synthesis of the deuterated indole component is critical for the preparation of Dolasetron-d5. This can be achieved through a two-step process: the deuteration of indole followed by carboxylation at the 3-position.
Experimental Protocol:
Step 1: Synthesis of Indole-d5 A practical method for the synthesis of indole-d5 is via an acid-catalyzed hydrogen-deuterium exchange reaction.
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A solution of indole in deuterated acetic acid (CD₃CO₂D) is heated in a sealed tube at 150°C for an extended period (e.g., 110 hours).
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The reaction mixture is then concentrated under reduced pressure.
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The residue is purified by column chromatography on silica gel to yield indole-d5.
Step 2: Synthesis of Indole-d5-3-carboxylic acid The carboxylation of indole-d5 at the 3-position can be achieved through various methods. A common approach is the Vilsmeier-Haack formylation followed by oxidation.
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Formylation: Indole-d5 is treated with a Vilsmeier reagent (e.g., generated from POCl₃ and DMF-d7) to introduce a formyl group at the C3 position, yielding indole-d5-3-carbaldehyde.
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Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid. A simple method involves stirring the aldehyde with an aqueous solution of sodium hydroxide. The indole-3-carboxylic acid can be precipitated by acidification.
Final Assembly: Synthesis of Dolasetron and Dolasetron-d5
The final step in the synthesis is the esterification of the bicyclic alcohol intermediate with the appropriate indole-3-carboxylic acid.
Experimental Protocol (General Esterification):
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The bicyclic alcohol intermediate and either indole-3-carboxylic acid or indole-d5-3-carboxylic acid are dissolved in a suitable aprotic solvent (e.g., dichloromethane).
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A coupling agent, such as a carbodiimide (e.g., DCC or EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), are added.
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The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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The reaction is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.
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The final product, Dolasetron or Dolasetron-d5, is purified by column chromatography or recrystallization.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of Dolasetron-d5. The key to its synthesis is the preparation of the deuterated intermediate, indole-d5-3-carboxylic acid, which is then coupled with the bicyclic alcohol intermediate common to the synthesis of Dolasetron. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of drug development, medicinal chemistry, and analytical sciences.
